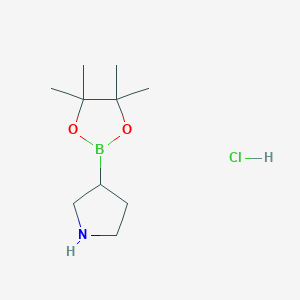

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a dioxaborolane group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium catalyst and may require the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

化学反应分析

Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, forming carbon-carbon bonds.

-

Example Reaction :

Reaction with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water at 80°C yields biaryl derivatives. -

Key Factors :

-

Catalyst choice (Pd(0) or Pd(II) complexes)

-

Base selection (affects transmetalation efficiency)

-

Solvent polarity (THF/water mixtures optimize solubility and reactivity).

-

Hydrogenation Reactions

The compound undergoes hydrogenation under Rh/C catalysis to produce saturated boronate-containing heterocycles. Data from the RSC study ( ) reveals:

| Entry | Catalyst | Substrate | Product Ratio (2a:3a:1a) | Time |

|---|---|---|---|---|

| 1 | 5% Rh/C | N-Boc-3-borylpyrrole | 72:28:0 | 1 h |

| 2 | 5% Rh/Al₂O₃ | 3-Bromo-5-borylpyridine | 50:15:35 | 2 h |

| 5 | 5% Rh/Al₂O₃ | 3-(4,4,5,5-TM-1,3,2-dioxaborolanyl)pyridine | 40:60:0 | 40 h |

Conditions : 48 atm H₂, ethanol, 25°C. Rh/C demonstrated superior selectivity for deboronation suppression compared to PtO₂ .

Oxidation and Hydrolysis

The dioxaborolane group hydrolyzes to boronic acid under acidic or oxidative conditions:

-

Hydrolysis : Treatment with HCl (1M) in THF/water converts the boronic ester to boronic acid, enabling further functionalization.

-

Oxidation : H₂O₂ in basic media oxidizes the boron center, forming hydroxylated derivatives.

Nucleophilic Substitution

The pyrrolidine nitrogen reacts with electrophiles (e.g., alkyl halides, acyl chlorides):

-

Example : Reaction with methyl iodide in DMF at 60°C forms quaternary ammonium salts, enhancing solubility for downstream applications.

Complexation and Chelation

The boron atom coordinates with Lewis bases (e.g., amines, alcohols), forming stable adducts. This property is exploited in catalysis and sensor design.

科学研究应用

Organic Synthesis

The compound is utilized as a boron-based reagent in organic synthesis, particularly in the formation of carbon-boron bonds through cross-coupling reactions. This property is essential for constructing complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling: The compound can act as a boronic acid derivative in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds. This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds using aryl halides and boronic acids. |

Medicinal Chemistry

In medicinal chemistry, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride has been explored for its potential therapeutic effects. Its ability to form stable complexes with various biological targets enhances its applicability in drug development.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that modifications to the pyrrolidine ring can enhance selectivity and potency against specific cancer types .

| Compound Derivative | Cancer Type | IC50 (µM) |

|---|---|---|

| Pyrrolidine derivative A | Breast cancer | 0.5 |

| Pyrrolidine derivative B | Lung cancer | 0.8 |

Materials Science

The compound is also relevant in materials science for the development of new materials with unique properties. Its incorporation into frameworks can lead to enhanced electronic and optical characteristics.

Applications:

- Covalent Organic Frameworks (COFs): The compound has been used as a building block for synthesizing COFs that exhibit high surface area and tunable porosity. These materials are promising for applications in gas storage and separation processes .

| Material Type | Properties |

|---|---|

| Covalent Organic Framework | High surface area; tunable porosity |

Biological Studies

The biological implications of this compound extend to its interactions with biological macromolecules.

Biological Interactions:

- Protein Kinase Inhibition: Studies have demonstrated that certain derivatives can selectively inhibit protein kinases involved in cancer progression . This inhibition can lead to apoptosis in cancer cells.

| Biological Target | Effect |

|---|---|

| Protein Kinase X | Inhibition leads to apoptosis |

作用机制

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and receptor binding studies. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating carbon-carbon bond formation .

相似化合物的比较

Similar Compounds

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

What sets 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride apart from similar compounds is its unique combination of a pyrrolidine ring and a dioxaborolane group. This structural feature enhances its reactivity and makes it particularly useful in specific synthetic applications, such as the formation of complex organic molecules .

生物活性

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Structural Characteristics

- Molecular Formula : C11H16BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- IUPAC Name : this compound

The compound features a pyrrolidine ring connected to a dioxaborolane moiety. The dioxaborolane structure is known for its reactivity and ability to form stable complexes with various biomolecules.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with boronic acid derivatives under controlled conditions. This method allows for the introduction of the dioxaborolane unit while maintaining the integrity of the pyrrolidine structure.

Anticancer Properties

Research has indicated that compounds containing dioxaborolane structures exhibit notable anticancer activity. For instance:

- Cell Proliferation Inhibition : In vitro studies have shown that derivatives of dioxaborolanes can inhibit cell proliferation in various cancer cell lines. A related study demonstrated that similar compounds displayed IC50 values ranging from 0.01 to 73.4 µM across multiple cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CA-4 | A549 (Lung) | 1.0 |

| 10h | HL-60 (Leukemia) | 0.56 |

| 10g | U937 (Leukemia) | 1.4 |

The mechanism by which this compound exerts its biological effects may involve:

- Tubulin Polymerization Inhibition : Compounds with similar structures have been shown to inhibit tubulin polymerization effectively. For instance, compound 10h demonstrated a significant reduction in tubulin assembly in treated cells .

- Apoptosis Induction : Studies have indicated that certain derivatives can induce apoptosis in cancer cells through caspase activation pathways. For example, caspase-3 activation was significantly increased in A549 cells treated with specific dioxaborolane derivatives .

Study on Antiproliferative Activity

In a study examining various dioxaborolane derivatives:

- Objective : To evaluate the antiproliferative effects on human cancer cell lines.

- Findings : The study reported that certain derivatives exhibited potent antiproliferative activity with GI50 values indicating effective inhibition across multiple cancer types .

Safety and Toxicity Assessment

While assessing the biological activity of this compound, it is crucial to consider its safety profile:

- Toxicity Studies : Preliminary studies suggest low toxicity levels at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety for clinical use.

属性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8;/h8,12H,5-7H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUBFYNUIDTURH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。